1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine, also known as BDDEP, is a compound that has been used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and inhibit the growth of cancer cells. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic properties in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine in lab experiments is that it has been shown to have low toxicity in animal studies. However, one limitation is that it is not readily available commercially and must be synthesized in the lab.
Future Directions
There are a number of future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine and its potential therapeutic properties in other areas such as cancer treatment and inflammation.
Synthesis Methods
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine can be synthesized through a series of chemical reactions, starting with the reaction of 1,3-benzodioxole with paraformaldehyde to form 1,3-benzodioxole-5-carbaldehyde. This intermediate is then reacted with 2,2-diphenylethylamine to form the final product, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, as well as potential use in the treatment of neurological disorders such as Parkinson's disease and depression.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-3-7-22(8-4-1)24(23-9-5-2-6-10-23)19-28-15-13-27(14-16-28)18-21-11-12-25-26(17-21)30-20-29-25/h1-12,17,24H,13-16,18-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRWRNXFFRZWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,2-diphenylethyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.